1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2-methoxy-4-nitroaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-(2-Amino-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbonyl compounds.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: Studied for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests and weeds.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to the suppression of cancer cell growth or the disruption of pest and weed biochemical pathways.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea
- 1-(4-Nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea
- 1-(2-Methoxy-4-nitrophenyl)-3-phenylthiourea
Comparison: 1-(2-Methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for specific applications in medicinal chemistry and agriculture.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-3-6-13(15-8-9)17-14(22)16-11-5-4-10(18(19)20)7-12(11)21-2/h3-8H,1-2H3,(H2,15,16,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCNIDLHABLURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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